molecular formula C14H8F3NO5 B3042529 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid CAS No. 646497-91-8

3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid

Cat. No. B3042529
CAS RN: 646497-91-8
M. Wt: 327.21 g/mol
InChI Key: ZVGLZKKCCHYWEI-ZZXKWVIFSA-N
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Description

The compound appears to contain a nitro group (-NO2), a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and an acrylic acid group (CH2=CHCOOH). These groups are common in organic chemistry and are often seen in various pharmaceuticals and industrial chemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the nitro, trifluoromethyl, and acrylic acid groups onto the phenyl ring. This could potentially be achieved through various organic reactions such as nitration, halogenation followed by a halogen exchange reaction to introduce the trifluoromethyl group, and a substitution reaction to introduce the acrylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The nitro group is a strong electron-withdrawing group, which would affect the electron distribution in the phenyl ring. The trifluoromethyl group is also electron-withdrawing, which would further affect the electron distribution .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the acrylic acid group could react with a base to form a salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with nitro groups tend to have high reactivity and can be explosive under certain conditions. The trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl (-cf3) group have been reported to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase . The trifluoromethyl group is a common feature in many pharmaceuticals and is known to influence the biological activity of a compound .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins . This suggests that the trifluoromethyl group in the compound could interact with its targets in a similar manner.

Biochemical Pathways

Compounds with a trifluoromethyl group have been associated with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and bioavailability .

Result of Action

The presence of the trifluoromethyl group has been associated with enhanced drug potency, suggesting that this compound could have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Temperature, light, and humidity can also affect the stability of the compound .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid in lab experiments is its potential as a therapeutic agent. This compound has shown promising results in preclinical studies, making it a potential candidate for further development as a drug. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, making it difficult to produce on a large scale. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid. One area of research is in the development of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials will be necessary to evaluate its potential as a cancer treatment. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs that target the same pathways. Finally, research on the biochemical and physiological effects of this compound may reveal new applications for this compound in the treatment of other diseases.

Scientific Research Applications

3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is in drug development, where this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

(E)-3-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)8-1-4-10(11(7-8)18(21)22)12-5-2-9(23-12)3-6-13(19)20/h1-7H,(H,19,20)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGLZKKCCHYWEI-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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